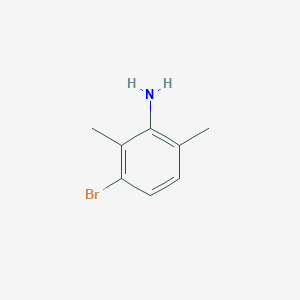

3-Bromo-2,6-dimethylaniline

Descripción

Contextual Significance of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines are a class of organic compounds that have garnered significant attention in modern organic chemistry. Their importance stems from their role as versatile building blocks in the synthesis of a wide array of more complex molecules. The presence of a halogen atom on the aniline (B41778) ring dramatically influences the molecule's reactivity and provides a handle for further chemical transformations, such as cross-coupling reactions. nih.gov Aromatic amines, in general, are fundamental components in many organic molecules and their direct functionalization is a key area of research due to their prevalence in pharmaceuticals and materials for organic electronics. researchgate.net

The introduction of a halogen can alter the electronic properties of the aniline ring, affecting its reactivity in electrophilic substitution reactions. nih.gov While the amino group is strongly activating and directs incoming electrophiles to the ortho and para positions, the deactivating effect of halogens can modulate this reactivity. researchgate.net This interplay of electronic effects allows for regioselective synthesis, a crucial aspect of modern organic synthesis. Furthermore, halogenated aromatic compounds are widely used in the agricultural, dye, chemical, and pharmaceutical industries. nih.gov However, their widespread use has also raised environmental concerns, prompting research into their biodegradation. nih.gov Recent studies have even identified some halogenated anilines as novel natural products, challenging the long-held belief that they are exclusively of synthetic origin. rsc.org

Specific Research Focus on 3-Bromo-2,6-dimethylaniline as a Chemical Entity

Within the broader class of halogenated anilines, this compound (CAS No. 53874-26-3) has emerged as a compound of specific research interest. nih.govsynquestlabs.com Its unique substitution pattern, with a bromine atom at the meta-position relative to the amino group and two methyl groups at the ortho-positions, imparts distinct chemical properties. The steric hindrance provided by the two ortho-methyl groups can influence the reactivity of the amino group and the aromatic ring.

The synthesis of this compound is not always straightforward. The bromination of 2,6-dimethylaniline (B139824) can lead to a mixture of products, with the formation of 4-bromo-2,6-dimethylaniline (B44771) often being the major product under certain conditions. prepchem.comgoogle.com However, carrying out the bromination in a strongly acidic medium can favor the formation of this compound. prepchem.comgoogle.com This regioselectivity highlights the nuanced control required in the synthesis of specifically substituted anilines. The compound serves as a valuable intermediate in the preparation of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| CAS Number | 53874-26-3 nih.govglpbio.com |

| Molecular Formula | C8H10BrN nih.govglpbio.com |

| Molecular Weight | 200.08 g/mol nih.gov |

| Physical Form | Pale yellow to Brown Solid or Semi-solid or Liquid sigmaaldrich.com |

| InChI | 1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 nih.govsigmaaldrich.com |

| InChI Key | HRRMPGSFIAVSNM-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| SMILES | CC1=C(C(=C(C=C1)Br)C)N nih.gov |

Overview of Key Research Avenues for Halogenated Aromatic Amines

The research landscape for halogenated aromatic amines is diverse and expanding. A primary focus is their application in synthetic organic chemistry, particularly as precursors in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of many pharmaceuticals and functional materials. The presence of a halogen on the aniline ring is crucial for these transformations.

Another significant area of research is the exploration of the biological activities of halogenated anilines. Aniline derivatives have been recognized for their potential as antimicrobial agents. researchgate.net The introduction of halogens can enhance the biological efficacy of these compounds. For instance, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties. researchgate.net

Furthermore, the study of the supramolecular chemistry of halogenated anilines is a growing field. The ability of the amino group to act as a hydrogen bond donor and the halogen atom to participate in halogen bonding allows for the construction of well-defined supramolecular architectures. acs.org This has implications for crystal engineering and the design of new materials with specific properties. Research also extends to understanding the environmental fate and microbial degradation of halogenated aromatic compounds, driven by their persistence and potential toxicity. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRMPGSFIAVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,6 Dimethylaniline and Its Analogues

Regioselective Bromination Strategies for Substituted Anilines

The introduction of a bromine atom into a specific position on an aniline (B41778) ring is a critical and often challenging synthetic step. The electron-donating amino group strongly activates the aromatic ring, typically directing electrophiles to the ortho and para positions. testbook.combyjus.com This inherent reactivity can lead to a mixture of products, including mono-, di-, and tri-brominated anilines, making regioselective synthesis a primary objective. ccspublishing.org.cn

Electrophilic Aromatic Substitution with Controlled Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental method for the halogenation of anilines. testbook.combyjus.com Controlling the high reactivity of the aniline substrate is key to achieving the desired regioselectivity.

The reaction of anilines with molecular bromine (Br₂) is a classic method for bromination. However, due to the high activating nature of the amino group, these reactions often yield multiple brominated products. ccspublishing.org.cn For instance, the reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline. testbook.comdoubtnut.com

To achieve monobromination and control the regioselectivity, the reactivity of the aniline must be attenuated. One common strategy is the acetylation of the amino group. The resulting acetanilide (B955) has a less activating acetylamino group because the lone pair of electrons on the nitrogen is delocalized by the adjacent carbonyl group. youtube.com This reduced activation allows for more controlled bromination. For example, the bromination of acetanilide in acetic acid yields the para-bromo derivative as the major product. Subsequent hydrolysis of the acetyl group furnishes the p-bromoaniline. youtube.com

The choice of solvent also plays a crucial role. Non-polar solvents like carbon disulfide (CS₂) can reduce the dissociation of bromine, leading to less reactive conditions and potentially favoring monobromination compared to reactions in polar solvents like water. youtube.com

Table 1: Bromination of Anilines with Molecular Bromine

| Substrate | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Aniline | Bromine water | Water | 2,4,6-Tribromoaniline | testbook.comdoubtnut.com |

N-brominating reagents, such as N-Bromosuccinimide (NBS), offer a milder and more selective alternative to molecular bromine for the bromination of activated aromatic rings. commonorganicchemistry.comwikipedia.org NBS is a convenient source of electrophilic bromine and is often used for the regioselective bromination of electron-rich aromatic compounds like anilines and phenols. wikipedia.org

Solid-state bromination of substituted anilines and phenols using NBS has been shown to yield exclusively nuclear brominated products. rsc.orgresearchgate.net The reactivity and selectivity in the solid state are influenced by reaction time, temperature, and the nature of the substituents on the aromatic ring. rsc.orgresearchgate.net

In solution, the choice of solvent can significantly impact the selectivity of bromination with NBS. For example, using dimethylformamide (DMF) as the solvent can lead to high para-selectivity for the bromination of anilines. wikipedia.org Mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org

Table 2: Bromination of Aromatic Amines with NBS

| Substrate | Catalyst/Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|

| Substituted Anilines | Solid-state | Nuclear brominated products | High selectivity in the solid phase | rsc.orgresearchgate.net |

| Anilines | DMF | para-Bromoanilines | High para-selectivity | wikipedia.org |

| Aromatic Amines | Lanthanum(III) nitrate (B79036) hexahydrate | Monobrominated products | Efficient and regioselective | oszk.hubibliomed.org |

Lewis acid catalysts can enhance the electrophilicity of the brominating agent and influence the regioselectivity of the reaction. For example, ZrCl₄ has been used as a catalyst for the highly selective halogenation of aromatic compounds with N-halosuccinimides under mild conditions. researchgate.net

In some cases, the interaction between the Lewis acid and the aniline substrate can be complex. For instance, strong Lewis acids like AlCl₃ can form a complex with the lone pair of electrons on the nitrogen atom of aniline. This deactivates the ring and can prevent the desired Friedel-Crafts type reaction from occurring. youtube.com However, milder Lewis acids can be effective. Lanthanum(III) nitrate hexahydrate has been successfully employed as a catalyst for the efficient and regioselective bromination of aromatic amines and phenols. oszk.hubibliomed.org This method offers the advantage of using a cheaper and less hazardous catalyst. bibliomed.org

A selenoether catalyst has been reported to direct the ortho-selective chlorination of unprotected anilines, overriding the inherent para-directing nature of the substrate. nsf.gov This highlights the potential of catalyst design to control regioselectivity in halogenation reactions.

Utilization of N-Brominating Reagents (e.g., N-Bromosuccinimide, N-bromosaccharin)

Transition Metal-Catalyzed C-H Bromination Approaches

Traditional electrophilic bromination of anilines is generally limited to ortho and para functionalization. nih.govresearchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool to access alternative substitution patterns, including the meta position. nih.gov

Palladium catalysis has been successfully applied to the C-H bromination of aniline derivatives, offering pathways to products that are inaccessible through classical methods. nih.govrsc.org These reactions often employ a directing group to guide the palladium catalyst to a specific C-H bond.

An unprecedented Pd(II)-catalyzed meta-C–H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP) as the bromine source. nih.govresearchgate.net This method overcomes the intrinsic ortho/para selectivity of electrophilic bromination. The presence of an acid additive is crucial for the reaction's success. nih.govresearchgate.net

Palladium catalysis has also been utilized for the ortho-halogenation of acetanilides. A solvent-free method using ball-milling conditions has been developed for the ortho-bromination and chlorination of acetanilides with N-halosuccinimides, providing an environmentally friendly and efficient route to these products. beilstein-journals.org

Table 3: Palladium-Catalyzed Bromination of Aniline Derivatives

| Substrate Type | Directing Group | Brominating Agent | Position | Key Feature | Reference |

|---|---|---|---|---|---|

| Aniline Derivatives | Nitrile-based | N-bromophthalimide (NBP) | meta | Overcomes ortho/para selectivity | nih.govresearchgate.net |

Copper-Mediated Selective Bromination of Aniline Derivatives

Traditional bromination of anilines often suffers from a lack of regioselectivity and can require harsh, strongly acidic conditions. researchgate.net Copper-catalyzed methods have emerged as a practical alternative, offering high regioselectivity for the preparation of bromoanilines. researchgate.netthieme-connect.com

A notable procedure involves the use of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). researchgate.netthieme-connect.com This copper-catalyzed oxidative bromination allows for the treatment of free anilines to achieve regioselective bromination. researchgate.netthieme-connect.com The use of copper halides, such as CuCl₂ and CuBr₂, in ionic liquids has also been shown to produce high yields of para-substituted anilines under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. beilstein-journals.orgnih.gov

The mechanism of copper-catalyzed halogenation can vary. For instance, the oxybromination of anilines and phenols using a Cu(OAc)₂ catalyst is suggested to proceed via a single electron transfer (SET) mechanism. mdpi.com This process begins with the formation of a Lewis acid-base complex between Cu(II) and the aniline. Subsequently, a hydrogen atom is abstracted, and an electron is transferred to Cu(II), forming a radical intermediate which then reacts with copper(II) bromide to yield the brominated product. mdpi.com In other systems, particularly with CuBr₂ and an oxidant like Oxone, the mechanism is proposed to involve an electrophilic aromatic substitution (SEAr) pathway, where Br₂ is generated in situ from CuBr₂. mdpi.com

Copper-catalyzed methods provide significant advantages, including high chemoselectivity for monobromination and remarkable regioselectivity, often favoring the para-isomer. mdpi.com These reactions can often be conducted using molecular oxygen as the terminal oxidant and water as a solvent, further enhancing their appeal from a green chemistry perspective. mdpi.com

Table 1: Comparison of Copper-Mediated Bromination Methods

| Catalyst System | Bromine Source | Oxidant | Key Features |

| CuSO₄·5H₂O | NaBr | Na₂S₂O₈ | Practical for free anilines, high regioselectivity. researchgate.netthieme-connect.com |

| Cu(OAc)₂ | LiBr | O₂ | Selective for anilines with both electron-donating and electron-withdrawing groups; proceeds via SET mechanism. mdpi.com |

| Cu(NO₃)₂ | HBr | O₂ | High chemoselectivity for monobromination and regioselectivity for para-isomers. mdpi.com |

| CuBr₂/CuCl₂ | - | - | Used in ionic liquids for high yields of para-substituted products under mild conditions. beilstein-journals.orgnih.gov |

Influence of Reaction Medium Acidity on Substitution Orientation

The acidity of the reaction medium plays a crucial role in determining the orientation of substitution during the electrophilic bromination of anilines. The amino group (-NH₂) is a strong activating group and is ortho, para-directing in neutral or basic conditions due to its ability to donate its lone pair of electrons to the aromatic ring, thereby increasing electron density at these positions. ucalgary.capearson.com

However, in a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). masterorganicchemistry.comquora.com This protonated group becomes a strong deactivating group and is meta-directing. masterorganicchemistry.com Consequently, the rate of electrophilic substitution decreases significantly, and the regioselectivity shifts from ortho/para to meta. masterorganicchemistry.comquora.com For example, the nitration of aniline in increasing acidity shows a greater yield of the meta product. masterorganicchemistry.com

At a pH below 6, a protonated amino group is a stronger activating substituent than a hydroxyl group, but this is reversed at an alkaline pH greater than 7.5. libretexts.org The control of pH is therefore a critical parameter for achieving the desired regioselectivity in the bromination of aniline derivatives. For instance, in the oxidative polymerization of aniline, the acidity of the medium affects the reaction mechanism and the structure of the resulting polymer. researchgate.net

Green Chemistry and Sustainable Synthetic Processes for Bromoanilines

There is a growing emphasis on developing green and sustainable methods for the synthesis of bromoanilines to minimize environmental impact. researchgate.net Traditional methods often involve hazardous reagents and produce significant waste. beilstein-journals.org

One green approach involves using alternative halogen sources, such as alkali metal halides, which are more sustainable than traditional halogenating agents. For example, a protocol using sodium chloride (NaCl) or sodium bromide (NaBr) as the halogen source and Oxone as a powerful, inexpensive oxidant has been developed for the halogenation of anilides, avoiding the need for metal catalysts. sci-hub.seresearchgate.net This method is environmentally benign and suitable for laboratory-scale synthesis of important compounds. sci-hub.se

The use of ionic liquids as solvents for copper-halide-mediated bromination offers a safer and more environmentally friendly alternative to reactions requiring concentrated acids and supplementary gases. beilstein-journals.orgnih.govbeilstein-journals.org Another sustainable strategy is the use of biocatalysts, such as flavin-dependent halogenase enzymes. rsc.orgrsc.orgchemrxiv.org These enzymes utilize benign inorganic halides and offer high regioselectivity, presenting a promising green alternative to traditional chemical halogenation. rsc.orgmdpi.com

Microwave-assisted synthesis and on-water reactions using cetyltrimethylammonium tribromide (CTMATB) as the bromine source also represent greener synthetic processes for producing bromoanilines with high yields in short reaction times. researchgate.net

Table 2: Green Chemistry Approaches for Bromoaniline Synthesis

| Method | Key Features |

| Oxone/NaX System | Metal-free, uses inexpensive and readily available reagents. sci-hub.seresearchgate.net |

| Ionic Liquid Solvents | Allows for mild reaction conditions and avoids hazardous supplementary gases. beilstein-journals.orgnih.govbeilstein-journals.org |

| Biocatalysis (Halogenases) | High regioselectivity, uses benign inorganic halides. rsc.orgrsc.orgchemrxiv.orgmdpi.com |

| Microwave/On-Water Synthesis | Short reaction times, high yields, uses alternative bromine source (CTMATB). researchgate.net |

Multi-Step Synthetic Routes from Precursors of 3-Bromo-2,6-dimethylaniline

Strategic Functionalization of 2,6-Dimethylaniline (B139824)

2,6-Dimethylaniline serves as a key precursor for the synthesis of this compound. nih.govsolubilityofthings.com The strategic functionalization of this starting material is crucial for achieving the desired product. The two methyl groups at the 2 and 6 positions sterically hinder the ortho positions, directing electrophilic substitution to the para (4) and meta (3, 5) positions.

Direct bromination of 2,6-dimethylaniline would likely lead to substitution at the para position (4-bromo-2,6-dimethylaniline) due to the strong activating and ortho, para-directing nature of the amino group. To achieve substitution at the 3-position, a multi-step synthesis involving protection and directed functionalization is necessary.

Bromination of N-Protected 2,6-Dimethylaniline Derivatives

To control the high reactivity and direct the substitution pattern of anilines, the amino group is often protected. ucalgary.caallen.in Acetylation is a common protection strategy, converting the highly activating amino group into a less powerful activating amide group (N-acetyl). ucalgary.cachemistrysteps.com This is achieved by reacting the aniline with reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.netchemicalbook.com For instance, chloroacetyl-2,6-dimethylaniline can be prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride. google.com

The N-acetyl group is still an ortho, para-director, but its reduced activating strength prevents polysubstitution. ucalgary.cachemistrysteps.com The steric bulk of the acetyl group can also influence the regioselectivity, often favoring the para product. chemistrysteps.com For the synthesis of this compound, after protecting the amino group of 2,6-dimethylaniline, subsequent steps would be required to introduce the bromine at the desired meta position, potentially involving directing groups or specific reaction conditions. After the desired bromination, the protecting group can be removed by hydrolysis. ucalgary.ca

Synthesis via Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the specific ortho position.

While this technique is well-established for introducing substituents ortho to a directing group, its application to achieve meta-bromination in a compound like 2,6-dimethylaniline would require a carefully designed synthetic route. A common approach involves first installing a directing group at a position that will orient the metalation to the desired carbon. For instance, if a suitable directing group could be placed at the 2- or 6-position (replacing a methyl group, which is not a standard DMG) or at the nitrogen atom, it could direct lithiation to the 3-position. Following lithiation, quenching with a bromine source like Br₂ or N-bromosuccinimide (NBS) would yield the 3-bromo product. However, the presence of the two methyl groups in 2,6-dimethylaniline makes direct application of standard DoM strategies for 3-bromination challenging.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound primarily involves the electrophilic bromination of 2,6-dimethylaniline. However, the high reactivity of the aniline ring and the directing effects of the amino and methyl groups can lead to a mixture of products, most notably the 4-bromo isomer. prepchem.com Consequently, optimization of the reaction conditions is critical to enhance the yield and purity of the desired 3-bromo isomer.

The acidity of the reaction medium is a key factor influencing the regioselectivity of the bromination. cdnsciencepub.com Bromination of 2,6-dimethylaniline in a strongly acidic medium, such as concentrated sulfuric acid, favors the formation of this compound. prepchem.com This is because, under strongly acidic conditions, the amino group is protonated to form an anilinium ion. The -NH3+ group is a meta-directing deactivator, which directs the incoming electrophile (Br+) to the position meta to it, which is the 3-position. In contrast, bromination in less acidic media like glacial acetic acid predominantly yields the 4-bromo-2,6-dimethylaniline (B44771), as the ortho,para-directing amino group remains unprotonated. prepchem.com

Further optimization involves controlling the temperature, reaction time, and the choice of brominating agent. For instance, using N-bromosuccinimide (NBS) in place of elemental bromine can offer milder reaction conditions and improved selectivity. Analogous studies on the bromination of N-(2,6-diethylphenyl)acetamide, a derivative of a similar aniline, show that reaction in sulfuric acid yields the 3-bromo product, while reactions in acetic acid or chloroform (B151607) lead to the 4-isomer. cdnsciencepub.com This highlights the general principle of using strong acid to direct bromination to the 3-position in 2,6-dialkylanilines.

Table 1: Factors Influencing Regioselectivity in the Bromination of 2,6-Dimethylaniline

| Parameter | Condition | Predominant Product | Rationale | Source |

| Solvent/Acidity | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline | The -NH2 group is a strong ortho,para-director. | prepchem.com |

| Strong Acid (e.g., H₂SO₄) | This compound | The amino group is protonated to the meta-directing -NH₃⁺ group. | prepchem.comcdnsciencepub.com | |

| Substrate | N-acetylated aniline | 3-Bromo or 4-Bromo derivative | The less activating acetamido group allows for more controlled substitution. Acidity of the medium remains the key determinant for regioselectivity. | cdnsciencepub.com |

Derivatization Strategies for this compound and its Congeners

This compound serves as a versatile intermediate for the synthesis of more complex molecules through various derivatization strategies. These reactions can target the amino group or the carbon-bromine bond, allowing for the construction of a wide array of functionalized structures.

The primary amino group of this compound is a reactive site for various N-substitution reactions, including alkylation and acylation.

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. A common method involves reaction with alkyl halides, such as iodomethane, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). rsc.org This procedure can be used to synthesize N,N-dimethylated analogues.

N-Acylation: The aniline can readily form amides through reaction with acylating agents. For example, its analogue 2,6-diethylaniline (B152787) reacts smoothly with acetic anhydride or benzoyl chloride to yield the corresponding N-acetyl or N-benzoyl derivatives. cdnsciencepub.com These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Such acylation can also serve as a protecting group strategy in multi-step syntheses.

Table 2: Examples of N-Substitution Reactions on Aniline Analogues

| Reaction Type | Reagents | Product Type | Source |

| N,N-dimethylation | Iodomethane, K₂CO₃, DMF | Tertiary Amine | rsc.org |

| N-Acetylation | Acetic Anhydride | Acetamide | cdnsciencepub.com |

| N-Benzoylation | Benzoyl Chloride, NaOH | Benzamide | cdnsciencepub.com |

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as an arylboronic acid. uio.noscite.ai It is a powerful tool for constructing biaryl and polyaromatic systems. uio.no The reaction is highly valued for its broad substrate scope and tolerance of various functional groups. uio.no

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or KF), and a suitable solvent system (e.g., THF/water, dioxane/water). uio.nomdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields, even with sterically hindered substrates like 2,6-disubstituted bromoanilines. uio.noscite.ai

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: nih.govresearchgate.net

Transmetalation: The organoboron reagent (R-B(OR')₂) transfers its organic group (R) to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). researchgate.net The resulting intermediate is an Ar-Pd(II)-R complex.

Reductive Elimination: The two organic groups (Ar and R) on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar-R). This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nih.govmit.edu

Computational chemistry and kinetic studies have been instrumental in refining this mechanistic understanding, revealing the complex roles of the base, ligands, and solvent in influencing the efficiency of each step. researchgate.netnih.govmit.edu

The Suzuki-Miyaura reaction is a premier method for synthesizing biphenylamines and more complex polyaromatic systems from bromoaniline precursors. uio.no By coupling this compound with various arylboronic acids, a diverse range of substituted biphenylamines can be accessed.

For example, the coupling of 2-bromoaniline (B46623) with 2-chlorophenylboronic acid has been used to synthesize 2'-chloro[1,1'-biphenyl]-2-amine, a direct precursor to carbazoles. Similarly, coupling bromoanilines with 4-methoxycarbonylphenylboronic acid produces biphenyls containing an ester functionality. uio.no This strategy allows for the modular construction of complex polyaromatic structures, which are important scaffolds in materials science and medicinal chemistry. mdpi.com

Table 3: Examples of Suzuki-Miyaura Reactions for Biaryl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product Type | Source |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd catalyst, base | Biphenylamine derivative | scite.ai |

| 2-Bromoaniline | 2-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2'-Chloro[1,1'-biphenyl]-2-amine | |

| 4-Bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole | 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(PPh₃)₂Cl₂, NaHCO₃ | Polyaromatic luminophore | mdpi.com |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond. impactfactor.org

The reaction is typically carried out by heating the aniline and the carbonyl compound in a solvent like ethanol, sometimes with an acid or base catalyst. mdpi.com For instance, the analogue 2,6-diethylaniline reacts smoothly with benzaldehyde (B42025) to form the corresponding Schiff base. cdnsciencepub.com Similarly, 4-bromo-2,6-dimethylaniline has been used in a multi-step synthesis to create a complex Schiff base ligand by first reacting it with 4-aminoacetophenone and then condensing the product with salicylaldehyde (B1680747). impactfactor.org The formation of these imine structures is a fundamental transformation in organic synthesis, providing access to ligands for metal complexes and intermediates for further synthetic elaborations. impactfactor.orgresearchgate.net

Mechanistic Investigations and Reaction Pathways Involving 3 Bromo 2,6 Dimethylaniline

Elucidation of Bromination Mechanisms and Intermediates

The synthesis of brominated 2,6-dimethylaniline (B139824) isomers is highly dependent on reaction conditions, which dictate the regiochemical outcome. The high reactivity of the parent compound, 2,6-dimethylaniline, can lead to non-selective reactions and the formation of various by-products. prepchem.com The formation of 3-Bromo-2,6-dimethylaniline is a notable example of how the reaction medium can control the position of electrophilic substitution on an aniline (B41778) ring.

Specifically, the acidity of the medium plays a crucial role. When 2,6-dimethylaniline is brominated in a strongly acidic medium, a substantial amount of this compound is formed. prepchem.comgoogle.comgoogleapis.com This is because, under strongly acidic conditions, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is an electron-withdrawing, meta-directing group. Consequently, it directs the incoming electrophile (bromine) to the meta-position, which corresponds to the 3- and 5-positions on the ring.

In contrast, conducting the bromination in the presence of a less acidic solvent like glacial acetic acid predominantly yields 4-Bromo-2,6-dimethylaniline (B44771). prepchem.comgoogle.comgoogleapis.com In this environment, the free amino group, which is a powerful activating and ortho-, para-directing group, remains the dominant species. Since the ortho-positions (2 and 6) are blocked by methyl groups, the substitution occurs at the para-position (position 4). innospk.com The yield for this para-bromination can be as high as 80-85%. google.comgoogleapis.com

The choice of brominating agent and conditions can also influence selectivity. For instance, using N-bromosuccinimide in acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) additive is a refined method for producing brominated anilines.

| Starting Material | Reaction Condition | Major Product | Reference |

|---|---|---|---|

| 2,6-Dimethylaniline | Strongly Acidic Medium | This compound | prepchem.comgoogle.comgoogleapis.com |

| 2,6-Dimethylaniline | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline | prepchem.comgoogle.comgoogleapis.com |

Mechanistic Studies of Cross-Coupling Reactions

This compound and its isomers are important substrates in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. Mechanistic studies, particularly for nickel- and palladium-catalyzed reactions, have provided significant insights into the catalytic cycles and the factors governing reactivity and selectivity.

Nickel-catalyzed electrochemical reactions represent a modern approach to coupling aryl halides. Mechanistic studies of the homo-coupling of aryl bromides reveal a complex catalytic cycle involving various nickel oxidation states. rsc.orgnsf.gov While these studies often use model substrates like 4-bromo-N,N-dimethylaniline, the fundamental steps are applicable to this compound.

The proposed mechanism involves the following key steps:

Generation of the Active Catalyst : The process typically starts with a Ni(II) precatalyst which is electrochemically reduced at the cathode to a highly reactive Ni(I) species. rsc.orgnsf.gov

Oxidative Addition : The cathodically generated Ni(I) species undergoes oxidative addition with the aryl bromide (ArBr) to form an organonickel(III) intermediate, such as [Ni(III)(Ar)Br(L)n]. rsc.orgnsf.gov

Comproportionation/Ligand Exchange : The Ni(III) intermediate can be unstable and participate in further reactions. For example, it can react with another Ni(I) species in a comproportionation reaction to yield a more stable Ni(II) organometallic intermediate, [Ni(II)(Ar)Br(L)n]. rsc.orgnsf.gov Computational studies also suggest a ligand exchange pathway between Ni(III)(Ar) and Ni(II)(Ar) species to form a high-valence Ni(III)(Ar)₂ intermediate. rsc.orgnsf.gov

Reductive Elimination : The biaryl product (Ar-Ar) is formed via reductive elimination from a Ni(III) or Ni(II) intermediate. For instance, the high-valence Ni(III)(Ar)₂ intermediate can undergo reductive elimination to yield the coupled product and a Ni(I) species, which re-enters the catalytic cycle. rsc.orgnsf.gov

These mechanistic pathways have been investigated using a combination of cyclic voltammetry, controlled potential electrolysis, and DFT computational studies. rsc.orgnsf.govrsc.org

The ligands coordinated to the metal center are critical in controlling the activity and selectivity of cross-coupling reactions. Both electronic and steric properties of the ligands play significant roles.

Steric Effects: The steric bulk of ligands is another crucial factor. In palladium-catalyzed N-arylation reactions, precatalysts bearing sterically demanding aryl groups on the palladium center show increased activity. nsf.gov Similarly, for the cross-coupling of allylic silanolates, sterically demanding phosphine (B1218219) ligands like o-tol₃P can slow the reaction, whereas others like Cy₃P can increase selectivity. nih.gov The dibenzylideneacetone (B150790) (dba) ligand, often used in palladium catalysis, can also act as an inhibitor, and its slow displacement can lead to induction periods in reactions. nsf.gov

| Catalyst System | Ligand | Observed Effect | Reaction Type | Reference |

|---|---|---|---|---|

| Nickel | 4,4'-dimethoxy-2,2'-bipyridyl (dmobpy) | Accelerates oxidative addition, increases overall yield. | Electrochemical Homo-coupling | rsc.orgnsf.gov |

| Nickel | 2,2'-bipyridine (bpy) | Slower reaction compared to electron-rich dmobpy ligand. | Electrochemical Homo-coupling | rsc.org |

| Palladium | Trineopentylphosphine (PNp₃) | Forms highly active catalysts for coupling sterically demanding substrates. | N-Arylation | nsf.gov |

| Palladium | Triphenylarsine (Ph₃As) | Good yield but low site-selectivity. | Allylic Cross-coupling | nih.gov |

| Palladium | Tricyclohexylphosphine (Cy₃P) | Increased γ-selectivity. | Allylic Cross-coupling | nih.gov |

Role of Catalytic Cycles (e.g., Ni-catalyzed electrochemical homo-coupling)

Intramolecular Transformations and Rearrangements in Aniline Derivatives

While specific studies on intramolecular rearrangements of this compound are not extensively documented, the broader class of aniline derivatives, such as N-arylacrylamides, is known to undergo various intramolecular transformations. beilstein-journals.orgbeilstein-journals.org These reactions are powerful tools for constructing complex molecular architectures, particularly heterocyclic compounds like oxindoles. beilstein-journals.org

These transformations are often initiated by radical processes, which can be triggered by thermal, photochemical, or electrochemical methods. beilstein-journals.org A general pathway involves the generation of a radical on a substituent attached to the aniline nitrogen. This radical can then attack the aromatic ring in an intramolecular fashion, leading to a cyclized intermediate. Subsequent steps, such as oxidation or hydrogen atom abstraction, lead to the final product. beilstein-journals.org For example, an α-aminoalkyl radical can be generated and add to an intramolecular C=C bond, followed by radical cyclization to form new ring systems. beilstein-journals.org The presence of substituents on the aniline ring, such as the bromine atom and methyl groups in this compound, would be expected to influence the regiochemistry and feasibility of such cyclization reactions.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data and reaction rate determinations for this compound are not widely available in the literature. However, kinetic studies on related systems, such as the oxidation of other substituted anilines, provide valuable insights into the structural and thermodynamic factors that govern their reactivity. nih.gov

Kinetic investigations of the oxidation of various para- and ortho-substituted anilines by iridium(IV) revealed a first-order dependence on the concentration of both the aniline and the oxidant. nih.gov This suggests a bimolecular interaction in the rate-determining step of the proposed mechanism.

A key finding from these studies is the significant influence of substituents on the reaction rate, which can be described by the Hammett equation. The study on aniline oxidation yielded a negative Hammett reaction constant (ρ), indicating that the reaction is accelerated by electron-donating groups and slowed by electron-withdrawing groups. nih.gov This implies the development of a positive charge at the reaction center in the transition state.

The following table shows the observed reactivity order for the oxidation of various substituted anilines, highlighting the impact of different functional groups.

| Reactivity Order of Substituted Anilines in Oxidation by Ir(IV) | |

|---|---|

| Substituent | Relative Reactivity |

| p-OCH₃ | > |

| p-CH₃ | |

| p-H | |

| 2,6-dimethyl | |

| p-F | |

| p-Cl | |

| p-Br | |

| p-I | |

| p-COCH₃ | |

| p-COOC₂H₅ | |

| p-COOH | |

| p-SO₃H | |

| o-COOH | |

| p-NO₂ |

Table based on data from reference nih.gov.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Bromo 2,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of 3-Bromo-2,6-dimethylaniline.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. While a directly published spectrum is not widely available, the expected signals can be accurately predicted based on the analysis of its parent compound, 2,6-dimethylaniline (B139824) chemicalbook.com, and related bromo-substituted analogues.

The key features anticipated in the ¹H NMR spectrum are:

Aromatic Protons (H-4 and H-5): The two adjacent protons on the aromatic ring are chemically non-equivalent and are expected to appear as a pair of doublets due to mutual spin-spin coupling. The proton at the H-5 position would likely resonate around 6.6-6.8 ppm, while the H-4 proton, being closer to the electron-withdrawing bromine atom, would be shifted slightly downfield.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but can be expected in the range of 3.5-4.5 ppm.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are chemically equivalent due to free rotation. They will therefore give rise to a single, sharp singlet, integrating to six protons. This signal is expected in the upfield region, around 2.1-2.3 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~6.7 | Doublet (d) | 1H |

| H-4 | ~7.1 | Doublet (d) | 1H |

| -NH₂ | ~3.8 (broad) | Singlet (s) | 2H |

| -CH₃ (at C2, C6) | ~2.2 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Based on predicted data for 2,6-dimethylaniline hmdb.cat3db.ca and known substituent effects, the spectrum for the 3-bromo derivative can be reliably estimated. The molecule has eight distinct carbon environments, leading to eight signals in the spectrum.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the bromine atom (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C-1) and the carbons attached to the methyl groups (C-2, C-6) will also have characteristic shifts. The two carbons bearing protons (C-4, C-5) will appear in the typical aromatic region.

Methyl Carbons: The two equivalent methyl groups will produce a single signal in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2, C6) | ~18 |

| C-3 (C-Br) | ~118 |

| C-5 | ~122 |

| C-4 | ~129 |

| C-2, C-6 | ~130 |

| C-1 (C-NH₂) | ~145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key cross-peak would be observed between the signals of the H-4 and H-5 protons, confirming their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methyl proton singlet with the methyl carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons. Key expected correlations for this compound include:

The methyl protons (-CH₃) would show a strong correlation to the C-2 and C-6 carbons and a weaker correlation to the C-1 and C-3 carbons.

The aromatic proton H-4 would show correlations to C-2, C-6, and C-5.

The aromatic proton H-5 would show correlations to C-1 and C-3. This particular correlation is vital for placing the bromine atom at the C-3 position, adjacent to C-4 but not C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum is dominated by absorptions corresponding to specific bonds and functional groups within the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | -NH₂ | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | -NH₂ | ~3360 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium | Medium |

| N-H Scissoring (Bend) | -NH₂ | 1600 - 1640 | Strong | Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1550 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Strong | Medium |

| C-Br Stretch | Ar-Br | 500 - 650 | Strong | Strong |

The N-H stretching vibrations are characteristic of the primary amine group. The aromatic C=C stretching bands confirm the presence of the benzene (B151609) ring, while the strong absorption expected at lower wavenumbers is indicative of the carbon-bromine bond.

The conformation of this compound is significantly influenced by the steric hindrance imposed by the two methyl groups positioned ortho to the amino group. This steric crowding likely forces the -NH₂ group out of the plane of the aromatic ring.

This twisting of the C-N bond disrupts the conjugation between the nitrogen lone pair and the aromatic π-system. This has several consequences that can be observed in the vibrational spectrum:

N-H Stretching Frequencies: In a planar aniline (B41778), conjugation lowers the force constant of the N-H bonds. In a non-planar conformation, this conjugation is reduced, which can lead to a slight increase in the N-H stretching frequencies compared to a less hindered aniline. The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) N-H stretching bands is also sensitive to geometry and hydrogen bonding.

C-N Stretching Frequency: The C-N bond in aniline has some double bond character due to conjugation. The loss of planarity reduces this effect, weakening the C-N bond and potentially shifting its stretching frequency to a lower wavenumber.

Therefore, a careful analysis of the precise positions and shapes of the N-H and C-N bands, often aided by computational modeling (like Density Functional Theory, DFT), can provide valuable information about the preferred molecular conformation in the solid state or in solution.

Identification of Characteristic Functional Group Vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the compound's conjugated π-electron system and the influence of its various substituents.

The electronic absorption spectrum of aromatic amines is influenced by the amino group and substituents on the aromatic ring. In the case of this compound, the aniline chromophore is modified by the presence of a bromine atom and two methyl groups. These substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 200.08 g/mol . nih.govcymitquimica.com Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance, resulting in two peaks of roughly equal intensity separated by two m/z units (M+• and [M+2]+•).

The fragmentation of this compound is expected to follow established patterns for aromatic amines and halogenated compounds. libretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of a methyl group: Ejection of a methyl radical (•CH3) from the molecular ion would result in a fragment ion at [M-15]+.

Loss of the bromine atom: Cleavage of the C-Br bond would lead to a fragment ion at [M-79/81]+.

Loss of HBr: Elimination of a hydrogen bromide molecule would produce a fragment at [M-80/82]+.

Analysis of fragmentation patterns for similar compounds, such as 1-fluoro-2,4-dimethylbenzene (B1337616) and 1-fluoro-2,6-dimethylbenzene, shows expected losses of methyl groups and halogen atoms. google.com

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Ion | m/z (for 79Br) | m/z (for 81Br) | Description |

|---|---|---|---|

| [C8H10BrN]+• | 199 | 201 | Molecular Ion |

| [C7H7BrN]+ | 184 | 186 | Loss of a methyl group (CH3) |

| [C8H10N]+ | 120 | 120 | Loss of a bromine atom (Br) |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) analysis of single crystals provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, extensive crystallographic data exists for closely related analogs, allowing for a detailed and predictive analysis.

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. XRD allows for the precise measurement of the distances between atomic nuclei (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsion angles).

For analogous compounds like 4-bromo-2,6-dimethylaniline (B44771), the asymmetric unit was found to contain two independent molecules, with the bromine, nitrogen, and methyl carbon atoms lying in the plane of the benzene ring. researchgate.net In a study of 2,4-dimethylaniline (B123086) derivatives, C-Br bond lengths were found to be in the range of 1.910(3)–1.912(3) Å and C-N bond lengths were approximately 1.394(4)–1.394(5) Å. iucr.org The bond angles within the aromatic ring are expected to be close to 120°, with some distortion due to the steric bulk of the methyl and bromine substituents. The C-N-H and H-N-H bond angles of the amino group will reflect its sp3 hybridization, though influenced by resonance with the aromatic ring. Torsion angles would describe the orientation of the methyl groups and the amino group relative to the plane of the benzene ring. In the crystal structure of 2,6-difluoro-N-methylaniline, for example, the Csp2-N bond direction is tilted from the benzene plane. cdnsciencepub.com

Table 2: Expected Bond Parameters for this compound based on Analogs

| Parameter | Expected Value | Reference Analog |

|---|---|---|

| C-Br Bond Length | ~1.91 Å | 2,4-dimethylaniline derivative iucr.org |

| C-N Bond Length | ~1.39 - 1.43 Å | 2,4-dimethylaniline derivative iucr.org |

| C-C (aromatic) Bond Length | ~1.39 Å | General aromatic systems |

| C-N-C Bond Angle | - | - |

| C-C-Br Bond Angle | ~120° | - |

The arrangement of molecules in the solid state is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, the primary hydrogen bond donor is the amino (-NH2) group, and potential acceptors include the nitrogen atom of a neighboring molecule or the bromine atom.

Studies on similar structures provide significant insight. For instance, the crystal structure of 4-bromo-2,6-dimethylaniline reveals that molecules are linked by N-H···N hydrogen bonds. researchgate.net In contrast, an analysis of 3-bromo-2,4,6-trimethylaniline (B1268983) suggests that intermolecular N-H···Br hydrogen bonds are dominant in the crystal packing, where the amino group acts as the donor and the bromine substituent as the acceptor. It is also possible for C-H···π interactions to play a role in stabilizing the crystal lattice. iucr.org The crystal packing of 4-bromo-3,5-dimethylaniline (B1281281) is primarily dictated by N-H···N hydrogen bonds, with no significant π-π, C-H···π, or C-Br···Br contacts observed. iucr.org The presence of methyl groups can introduce steric hindrance that influences the packing efficiency and the types of intermolecular interactions that can form.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C8H10BrN, to confirm its empirical formula and assess its purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C8H10BrN nih.govcymitquimica.com

Molecular Weight: 200.08 g/mol nih.gov

The theoretical percentages are:

Carbon (C): (8 * 12.011 / 200.08) * 100% = 48.03%

Hydrogen (H): (10 * 1.008 / 200.08) * 100% = 5.04%

Bromine (Br): (1 * 79.904 / 200.08) * 100% = 39.93%

Nitrogen (N): (1 * 14.007 / 200.08) * 100% = 7.00%

A high-purity sample of this compound should yield experimental values that are in close agreement with these theoretical percentages. For example, elemental analysis is routinely used to confirm the composition of newly synthesized compounds, such as in the characterization of various azo dyes and cobalt complexes, where calculated and found values are compared. grafiati.comrsc.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 48.03% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.04% |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.93% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.00% |

| Total | | | | 200.079 | 100.00% |

Electrochemical Methods for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These techniques can determine the potentials at which the compound undergoes oxidation and reduction, providing insights into its electronic structure and reactivity.

Studies on the anodic oxidation of N,N-dimethylaniline have shown that it leads to the formation of N,N,N',N'-tetramethylbenzidine and its oxidized quinoid form. sci-hub.se The electrochemical properties of related nickel(II) complexes with bis(ketimine)phenyl ligands have also been investigated, demonstrating the utility of these methods in understanding the redox behavior of complex molecules. acs.org Electrochemical studies of ferrocenophanes have also been conducted to understand the influence of coordinated metal fragments on redox potentials. rsc.org While specific electrochemical data for this compound is not detailed in the search results, the principles from these related studies can be applied to predict its behavior. It is expected to undergo an irreversible oxidation process at an inert electrode, with the potential being influenced by the solvent and supporting electrolyte used.

Computational Chemistry and Theoretical Studies on 3 Bromo 2,6 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Optimization of Molecular Geometry and Conformational Analysis

A full geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would yield the most stable three-dimensional arrangement of the atoms in 3-Bromo-2,6-dimethylaniline. tci-thaijo.org This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. While this is a standard computational procedure, the resulting specific geometric parameters for this compound are not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. tci-thaijo.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. jchr.org Although the methodology is well-established, the specific HOMO and LUMO energy values and their distribution across the this compound structure have not been reported.

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2) : A measure of resistance to change in electron distribution.

Electrophilicity Index (ω = μ²/2η, where μ is the chemical potential) : A measure of the propensity to accept electrons.

Without the foundational HOMO and LUMO energy values for this compound, these quantitative descriptors cannot be provided.

Prediction of Vibrational Spectra and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (e.g., N-H stretching, C-Br stretching, ring deformations) to the experimental bands. This correlation helps to confirm the molecular structure. researchgate.net A comparative analysis between theoretical and experimental spectra for this compound has not been published.

Analysis of Charge Distribution and Mulliken Charges

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons. researchgate.net This information helps to understand the electrostatic properties and bonding characteristics of the molecule. The calculated Mulliken charges for each atom in this compound are not available in the reviewed literature.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors indicate regions of varying charge. Red areas typically represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. tci-thaijo.org An MEP surface analysis for this compound, which would identify its likely sites of chemical interaction, has not been documented in published research.

In Silico Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In modern drug discovery, the early prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures. srce.hr In silico tools are frequently used to estimate the pharmacokinetic profile of molecules like this compound. These predictions are based on the molecule's structural and physicochemical properties.

Various computational models are used to predict properties that are key determinants of a compound's ADME profile. For this compound, several important physicochemical descriptors have been calculated. These include the logarithm of the octanol/water partition coefficient (LogP), which indicates lipophilicity, and the topological polar surface area (TPSA), which relates to membrane permeability. Adherence to empirical rules, such as Lipinski's Rule of 5, is also assessed to predict general drug-likeness and oral bioavailability. ambeed.comnih.gov A violation of two or more of Lipinski's rules often suggests that a molecule is not likely to be orally bioavailable. researchgate.net

Studies on related compounds containing the dimethylaniline moiety have shown that in silico ADME screenings are integral for evaluating their potential as drug candidates. researchgate.net For example, investigations into novel thiazole (B1198619) and thiophene (B33073) compounds incorporating dimethylaniline have utilized these predictions to assess their suitability for drug administration. researchgate.net

Below is a table of computationally predicted properties for this compound relevant to its ADME profile.

| Property | Predicted Value | Significance | Source |

| Molecular Weight | 200.08 g/mol | Influences diffusion and transport. | nih.gov |

| LogP (XLogP3-AA) | 2.7 | Measures lipophilicity, affecting absorption and distribution. | nih.gov |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Correlates with passive molecular transport through membranes. | ambeed.com |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | ambeed.comnih.gov |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding. | nih.gov |

| Rotatable Bonds | 0 | Relates to conformational flexibility. | ambeed.com |

This table is generated based on data from computational models. The LogP value is a consensus from multiple prediction methods.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. This method is instrumental in structure-based drug design for elucidating binding mechanisms and predicting binding affinities.

While specific molecular docking studies for this compound as a ligand were not found, research on structurally related compounds containing the dimethylaniline scaffold demonstrates the application of this approach. For instance, various synthesized thiazole, thiophene, and 2-pyridone derivatives that include a dimethylaniline component have been subjected to molecular docking simulations to explore their potential as anti-cancer agents. researchgate.net These studies have docked the compounds into the active sites of key cancer-related proteins like cyclin-dependent kinase 1 (CDK1)/CyclinB1/CKS2 (PDB ID: 4y72). researchgate.net Similarly, pyridine (B92270) and pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors of thymidylate synthase, a crucial enzyme for DNA synthesis and a target in cancer therapy. jocpr.com The goal of these docking studies is to understand the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex and to use this information to guide the design of more potent and selective inhibitors.

Hirshfeld Surface Analysis and Quantum Chemical Topology for Intermolecular Contacts

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netiucr.orgnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of molecules as they "see" each other in the crystalline environment. This technique is particularly useful for understanding crystal packing and for identifying key intermolecular contacts.

The table below summarizes typical contributions of intermolecular contacts observed in the Hirshfeld surface analysis of related bromo-organic compounds.

| Intermolecular Contact | Typical Contribution Range (%) | Description | Source(s) |

| H···H | 36.9% - 42.2% | Represents interactions between hydrogen atoms on adjacent molecules. | iucr.orgnih.gov |

| Br···H / H···Br | 16.8% - 28.2% | Indicates hydrogen bonding or dipole-dipole interactions involving bromine. | researchgate.netnih.gov |

| C···H / H···C | 8.4% - 24.3% | Represents weak C-H···π or other van der Waals interactions. | researchgate.netnih.gov |

| O···H / H···O | ~24.3% | Significant in structures containing oxygen, indicating hydrogen bonds. | researchgate.net |

This table presents a range of values from different, but structurally relevant, bromo-substituted organic compounds to illustrate common findings from Hirshfeld surface analysis.

Quantum Chemical Topology (QCT)

Quantum Chemical Topology (QCT) is a theoretical framework that extracts chemically meaningful information directly from scalar fields derived from the wavefunction, such as the electron density. acs.org A primary application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions a molecule's electron density to define atoms and the chemical bonds between them. acs.org

This methodology allows for the quantitative characterization of chemical bonds and intermolecular interactions through the analysis of critical points in the electron density. Bond critical points (BCPs), for example, are used to characterize the nature of a chemical bond. acs.org QCT has been successfully applied to predict properties like hydrogen-bond basicity (pKBHX) for a wide range of compounds, including substituted anilines such as 2,6-dimethylaniline (B139824) and 3-chloroaniline. acs.org By calculating the change in the atomic energy of a hydrogen atom upon complex formation, QCT provides a descriptor that correlates strongly with experimentally determined hydrogen-bond basicity scales. acs.org This approach provides a rigorous, physics-based understanding of the non-covalent interactions that govern molecular recognition and assembly.

Research Applications of 3 Bromo 2,6 Dimethylaniline and Its Derivatives

Medicinal Chemistry and Biological Activity Investigations

The inherent structural features of 3-bromo-2,6-dimethylaniline, and closely related analogues, make it a compound of significant interest in medicinal chemistry. The presence and position of the bromine atom and methyl groups can be strategically utilized to influence molecular interactions with biological targets, making it a key intermediate in the design of novel bioactive compounds.

Design and Synthesis of Bioactive Derivatives as Potential Therapeutic Agents

The this compound core is integral to the synthesis of various classes of compounds with therapeutic potential. Its analogue, 4-bromo-2,6-dimethylaniline (B44771), has been used to prepare Schiff base derivatives which are then complexed with transition metal ions like Chromium(III), Copper(II), and Zinc(II) to create novel coordination complexes. impactfactor.org The synthesis involves reacting the aniline (B41778) with compounds like 4-aminoacetophenone and salicylaldehyde (B1680747) to form a ligand, which is then refluxed with metal salts to yield the final colored crystalline complexes. impactfactor.orgnih.gov

The related 2,6-dimethylaniline (B139824) moiety is a cornerstone in the synthesis of lidocaine (B1675312) analogues. These analogues, such as 2-cyano-N-(2,6-dimethylphenyl)-acetamide, can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or participate in ternary condensations with aromatic aldehydes and malononitrile (B47326) to produce a variety of 2-pyridinone and 2-iminochromene derivatives. researchgate.net

Furthermore, substituted anilines are crucial in creating inhibitors for key biological targets. For example, pyrimidine (B1678525) analogues designed as Bruton's tyrosine kinase (BTK) inhibitors have been synthesized using brominated aniline frameworks. Similarly, a range of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have been synthesized as potential receptor tyrosine kinase inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step processes, including cyclocondensation, chlorination, and subsequent displacement with the target aniline derivative. nih.gov Isoxazole derivatives, which have potential applications in both medicine and agriculture, have also been synthesized using substituted dimethylanilines as starting materials in processes involving bromination, sulfonylation, and cyclization.

Enzyme Inhibition Studies and Structure-Activity Relationships

Derivatives built upon the substituted aniline scaffold have been extensively studied as enzyme inhibitors, with research revealing critical structure-activity relationships (SAR).

A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were evaluated as inhibitors of several receptor tyrosine kinases (RTKs). nih.gov The study highlighted that methylation patterns significantly influence both the potency and specificity of inhibition. For instance, dimethylation of both the 4-N and N7 positions resulted in potent epidermal growth factor receptor (EGFR) inhibitors that were more cytotoxic than the clinical drug erlotinib (B232). nih.gov Conversely, mono-methylation at either the 4-N or N7 position yielded more cytotoxic platelet-derived growth factor receptor-beta (PDGFR-β) inhibitors than the drug sunitinib. nih.gov However, any methylation at these positions was found to be detrimental to vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition. nih.gov

Other research has focused on different kinase targets. Pyrimidine analogues derived from brominated anilines have been identified as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), which is a target for treating B-cell malignancies and certain inflammatory diseases. Additionally, pyrimidine and pyridine (B92270) derivatives have been investigated as potential inhibitors of thymidylate synthase, an important enzyme in DNA synthesis and a target for colorectal cancer therapy. jocpr.com The broader class of brominated aniline derivatives has also been noted for potential interactions with cytochrome P450 enzymes, which are crucial in drug metabolism.

Table 1: Enzyme Inhibition by Aniline Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β, VEGFR-2 | Methylation pattern dictates potency and selectivity; some analogues more potent than clinical drugs like erlotinib and sunitinib. nih.gov |

| Pyrimidine Analogues | Bruton's Tyrosine Kinase (BTK) | Function as highly selective, non-covalent inhibitors. |

| Pyrimidine Derivatives | Thymidylate synthase | Investigated as potential inhibitors for anti-colorectal cancer applications. jocpr.com |

| Brominated Anilines | Cytochrome P450 | Show potential for interactions, affecting drug metabolism pathways. |

Antimicrobial and Antifungal Activity Assessment of Derivatives

The this compound scaffold has been used to generate compounds with significant antimicrobial and antifungal properties.

A study focusing on derivatives of a lidocaine analogue, which is based on the 2,6-dimethylaniline structure, reported the synthesis of novel pyridine and chromene compounds. researchgate.net These derivatives were screened for antibacterial and antifungal activity, with the most active compounds being evaluated for their minimal inhibitory concentration (MIC). One 2-iminochromene derivative demonstrated notable antibacterial activity with MIC values ranging from 7.81 to 31.26 µg/mL against tested bacterial species. researchgate.net The same compound showed potent antifungal activity against Candida albicans with an MIC value of 15.63 µg/mL, comparable to the standard antifungal drug Amphotericin B. researchgate.net

Similarly, Schiff base metal complexes synthesized from 4-bromo-2,6-dimethylaniline have been tested for antibacterial activity. impactfactor.org Research on the closely related 3-iodo-2,6-dimethylaniline (B1599850) has also indicated antimicrobial potential, with studies showing activity against Staphylococcus aureus. smolecule.com Broader studies on analogues like 3-bromo-2,4-dimethylaniline (B1281310) have confirmed activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Proteus vulgaris.

In the realm of antifungal research, pyrimidine derivatives have shown potent activity against multiple fungal strains, including Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis, with some compounds proving effective even against fluconazole-resistant strains. mdpi.com Isoxazole derivatives are another class of compounds originating from substituted anilines that are frequently investigated for their antibacterial and antifungal properties.

Table 2: Antimicrobial and Antifungal Activity of Aniline Derivatives

| Derivative Class | Organism(s) | Reported Activity/MIC |

|---|---|---|

| 2-Iminochromenes | Various Bacteria | MIC: 7.81 - 31.26 µg/mL. researchgate.net |

| 2-Iminochromenes | Candida albicans | MIC: 15.63 µg/mL (similar to Amphotericin B). researchgate.net |

| Schiff Base Complexes | Various Bacteria | Showed antibacterial activity. impactfactor.org |

| 3-Iodo-2,6-dimethylaniline | Staphylococcus aureus | MIC: 32 µg/mL. |

| Pyrimidine Derivatives | C. albicans, S. cerevisiae, C. parapsilosis | Potent activity, including against fluconazole-resistant strains (MIC90 < 0.05–0.1 μg/mL). mdpi.com |

| Isoxazole Derivatives | Bacteria and Fungi | Investigated for general antimicrobial properties. |

Anticancer and Antiproliferative Potentials of Aniline Scaffolds